Methyl 6-bromo-1-chloroisoquinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-bromo-1-chloroisoquinoline-4-carboxylate: is a chemical compound with the molecular formula C11H7BrClNO2 . It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-bromo-1-chloroisoquinoline-4-carboxylate typically involves the bromination and chlorination of isoquinoline derivatives. One common method includes the reaction of isoquinoline with bromine and chlorine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes using advanced chemical reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-bromo-1-chloroisoquinoline-4-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions produce corresponding oxides or reduced forms.
Scientific Research Applications
Chemistry: Methyl 6-bromo-1-chloroisoquinoline-4-carboxylate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new chemical entities and materials.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It serves as a lead compound for the development of new drugs and therapeutic agents.
Medicine: The compound’s derivatives are explored for their potential use in medicinal chemistry. Researchers investigate its role in targeting specific biological pathways and its efficacy in treating various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility makes it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 6-bromo-1-chloroisoquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 6-Bromo-1-chloroisoquinoline
- Methyl 1-chloroisoquinoline-4-carboxylate
- Methyl 1-chloroisoquinoline-6-carboxylate
Comparison: Methyl 6-bromo-1-chloroisoquinoline-4-carboxylate is unique due to the presence of both bromine and chlorine atoms on the isoquinoline ring. This dual halogenation provides distinct chemical properties and reactivity compared to other similar compounds. Its specific substitution pattern allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H7BrClNO2 |
---|---|
Molecular Weight |
300.53 g/mol |
IUPAC Name |
methyl 6-bromo-1-chloroisoquinoline-4-carboxylate |
InChI |
InChI=1S/C11H7BrClNO2/c1-16-11(15)9-5-14-10(13)7-3-2-6(12)4-8(7)9/h2-5H,1H3 |
InChI Key |
OWXKZGRHKFXKDX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(C2=C1C=C(C=C2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.